4-(2-Amino-acetyl)-piperazine-1-carboxylic acid benzyl ester
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Overview
Description
4-(2-Amino-acetyl)-piperazine-1-carboxylic acid benzyl ester is a synthetic organic compound that features a piperazine ring substituted with an amino-acetyl group and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-acetyl)-piperazine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the amino-acetyl group: The amino-acetyl group can be introduced via acylation of the piperazine ring using acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Esterification: The benzyl ester moiety can be introduced by reacting the carboxylic acid derivative of the piperazine with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-acetyl)-piperazine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester can be hydrolyzed to yield the free carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the free carboxylic acid.
Scientific Research Applications
4-(2-Amino-acetyl)-piperazine-1-carboxylic acid benzyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Amino-acetyl)-piperazine-1-carboxylic acid benzyl ester involves its interaction with molecular targets such as enzymes and receptors. The amino-acetyl group can form hydrogen bonds with active sites, while the benzyl ester moiety can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid derivatives: These compounds share the amino group and carboxylic acid functionalities but differ in the structure of the aromatic ring and substituents.
Benzothiazole derivatives: These compounds contain a benzothiazole ring and exhibit similar biological activities but have different structural frameworks.
Uniqueness
4-(2-Amino-acetyl)-piperazine-1-carboxylic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperazine ring provides a versatile scaffold for further modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
benzyl 4-(2-aminoacetyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c15-10-13(18)16-6-8-17(9-7-16)14(19)20-11-12-4-2-1-3-5-12/h1-5H,6-11,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSSDTFKYUABMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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